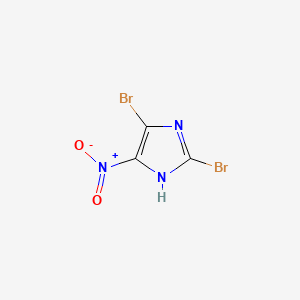
2',3'-Dideoxyribosylinosine 5'-triphosphate
概要
説明
2’,3’-Dideoxyribosylinosine 5’-triphosphate is a synthetic nucleotide analog. It is structurally similar to naturally occurring nucleotides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar. This modification makes it a valuable tool in biochemical and pharmaceutical research, particularly in the study of viral replication and DNA synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyribosylinosine 5’-triphosphate typically involves the protection of the ribose hydroxyl groups, followed by selective deprotection and phosphorylation. The process begins with the protection of the 5’-hydroxyl group using a suitable protecting group such as dimethoxytrityl (DMT). The 2’ and 3’ hydroxyl groups are then removed through a series of chemical reactions, often involving the use of reagents like mesyl chloride or tosyl chloride. Finally, the 5’-hydroxyl group is deprotected, and the compound is phosphorylated using phosphoramidite chemistry to yield the triphosphate form .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyribosylinosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other advanced analytical methods ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2’,3’-Dideoxyribosylinosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds can be used under mild conditions to introduce functional groups at the phosphate moiety.
Major Products Formed
Monophosphate and Diphosphate Derivatives: Hydrolysis of the triphosphate groups yields 2’,3’-Dideoxyribosylinosine 5’-monophosphate and 2’,3’-Dideoxyribosylinosine 5’-diphosphate.
科学的研究の応用
2’,3’-Dideoxyribosylinosine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA synthesis, particularly in the context of viral replication.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of 2’,3’-Dideoxyribosylinosine 5’-triphosphate involves its incorporation into growing DNA or RNA chains during replication. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds with subsequent nucleotides, effectively terminating chain elongation. This property makes it a potent inhibitor of viral reverse transcriptase enzymes, which are essential for the replication of retroviruses .
類似化合物との比較
Similar Compounds
- 2’,3’-Dideoxyribosyladenine 5’-triphosphate
- 3’-Azido-2’,3’-dideoxyribosylthymine 5’-triphosphate
- 2’,3’-Dideoxyribosylcytosine 5’-triphosphate
Uniqueness
2’,3’-Dideoxyribosylinosine 5’-triphosphate is unique due to its specific structure and the absence of the 2’ and 3’ hydroxyl groups. This structural modification confers distinct biochemical properties, such as the ability to terminate DNA and RNA chain elongation, making it particularly useful in antiviral research .
特性
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIQGYRHQJWSY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93858-64-1 (3Li) | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30153593 | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122406-02-4 | |
| Record name | 2′,3′-Dideoxyinosine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122406-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)

![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)



![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
